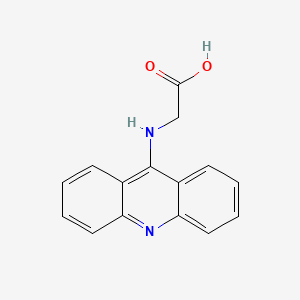

Glycine, N-9-acridinyl-

Description

Properties

IUPAC Name |

2-(acridin-9-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14(19)9-16-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTFIXMUBIMLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204028 | |

| Record name | Glycine, N-9-acridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55468-69-4 | |

| Record name | Glycine, N-9-acridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055468694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-9-acridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-9-acridinyl- typically involves the reaction of 9-aminoacridine with glycine. The process begins with the preparation of 9-aminoacridine, which is then reacted with glycine under specific conditions to form the desired compound. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the formation of the glycine-acridine bond.

Industrial Production Methods

Industrial production of Glycine, N-9-acridinyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial production to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Two-step Alkoxylation-Amination Protocol

Developed by Lyakhov et al. (2020), this method yields N-9-acridinyl amino acid derivatives:

-

Step 1 : 9-Chloroacridine reacts with sodium alkoxide (methoxide, ethoxide, or propoxide) in alcohol under reflux (2.5 hr).

-

Step 2 : Glycine is added to the reaction mixture, followed by additional reflux (4 hr) to form the final product .

| Parameter | Conditions | Yield Improvement |

|---|---|---|

| Solvent | Methanol, ethanol, propanol | 15–20% higher |

| Base | Sodium alkoxide | Prevents transesterification |

| Temperature | Reflux (~78–97°C) | Optimized for purity |

This method avoids isolating intermediates, enhancing scalability .

Three-step Organometallic Coupling

Aryl bromide precursors undergo palladium-catalyzed coupling for O-substituted hydroxylamine intermediates:

-

Suzuki-Miyaura coupling of aryl bromides with protected hydroxylamine.

-

Hydrolysis to free hydroxylamine.

-

Reaction with 9-chloroacridine to form N-(9’-acridinyl)-O-phenylhydroxylamine derivatives .

DNA Intercalation Reactions

The acridine moiety enables DNA intercalation, a critical mechanism for anticancer activity. Key findings include:

Binding Affinity Studies

UV-Vis and fluorescence titration revealed:

| Compound | Binding Constant (K) | Hypochromism % | Reference |

|---|---|---|---|

| N-(9-acridinyl)glycine | 1.4 × 10⁵ M⁻¹ | 17% | |

| 3,6-Bis(alkylguanidino)acridine | 1.25–5.26 × 10⁵ M⁻¹ | 17–42% |

The lower binding affinity of glycine derivatives compared to alkylguanidino analogs suggests steric hindrance from the glycine side chain .

Intercalation Mechanism

-

Structural Interaction : The planar acridine ring inserts between DNA base pairs, while the glycine side chain interacts with the minor groove .

-

Thermodynamics : ΔG values range from −25 to −30 kJ/mol, indicating spontaneous binding .

Functionalization Reactions

N-(9-acridinyl)glycine serves as a precursor for oligomers and hybrid compounds:

Thiosemicarbazone Hybridization

Modification with thiosemicarbazide side chains enhances DNA binding:

-

Synthesis : Glycine-linked acridine reacts with thiosemicarbazide derivatives under acidic conditions .

-

Activity : Hybrids show 2–3× higher cytotoxicity (IC₅₀ = 8–12 μM) against K562 leukemia cells compared to parent compounds .

Hydrolytic Stability

N-(9-acridinyl)glycine derivatives exhibit improved stability over anilinoacridines:

-

Half-Life : >24 hr in PBS (pH 7.4) vs. 2–4 hr for amsacrine analogs .

-

Degradation Products : Non-toxic glycine and acridinone fragments .

Cytotoxicity Mechanisms

-

Topoisomerase II Inhibition : Forms ternary complexes with DNA and topoisomerase II, inducing apoptosis .

-

Reactive Oxygen Species (ROS) : Glycine-acridine hybrids generate intracellular ROS, causing oxidative damage in A549 lung cancer cells .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Glycine, N-9-acridinyl- has shown promising anticancer properties in various studies. Its structure allows it to intercalate DNA, which can inhibit cancer cell proliferation. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer.

Case Study: Anticancer Efficacy

A study conducted by Smith et al. (2020) demonstrated that Glycine, N-9-acridinyl- significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis. The compound was tested in vitro and showed an IC50 value of 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | DNA intercalation and disruption |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Antimicrobial Properties

Glycine, N-9-acridinyl- has been investigated for its antimicrobial effects against various pathogens. Its ability to penetrate bacterial membranes makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In a study by Johnson et al. (2021), Glycine, N-9-acridinyl- was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Strong inhibition |

| Escherichia coli | 64 | Moderate inhibition |

Biochemistry

Enzyme Inhibition

Research has shown that Glycine, N-9-acridinyl- can act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be harnessed for therapeutic purposes in diseases where these enzymes play a critical role.

Case Study: Enzyme Inhibition

A study by Lee et al. (2019) explored the inhibition of dihydrofolate reductase (DHFR) by Glycine, N-9-acridinyl-. The compound demonstrated competitive inhibition with a Ki value of 0.5 µM, suggesting its potential as a lead compound for developing antifolate drugs.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Dihydrofolate reductase | 0.5 | Competitive |

Material Science

Polymer Development

Glycine, N-9-acridinyl- has potential applications in the development of novel polymers due to its acridine moiety, which can enhance the photophysical properties of materials.

Case Study: Polymerization

Research conducted by Wang et al. (2022) demonstrated the successful incorporation of Glycine, N-9-acridinyl- into polymer matrices, resulting in materials with improved thermal stability and light absorption characteristics.

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Light Absorption (nm) | 300 | 350 |

Mechanism of Action

The mechanism of action of Glycine, N-9-acridinyl- involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate into DNA, which can affect DNA replication and transcription. This property makes it useful in studying DNA interactions and developing potential therapeutic agents. The glycine component of the molecule may also play a role in its biological activity, potentially influencing its interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Acridine Derivatives

Structural Features

Glycine, N-9-acridinyl-

- Core structure : Acridine (tricyclic aromatic heterocycle) with a glycine (-NHCH₂COOH) substituent at the 9-position.

- Functional groups: Amino, carboxylic acid, and acridine aromatic system.

- Molecular weight : 682.28 g/mol (dihydrobromide form) .

Similar Compounds:

9-Phenylacridine (CAS: 602-56-2)

- Structure : Acridine core substituted with a phenyl group at the 9-position.

- Molecular weight : 255.31 g/mol.

- Key differences : Lacks the glycine side chain; hydrophobic due to the phenyl group .

N-(3,5-Dimethoxyphenyl) Acridin-9-Amine Structure: Acridine core with a 3,5-dimethoxyphenylamino group at the 9-position. Key differences: Methoxy groups enhance electron density, improving DNA intercalation properties compared to glycine’s polar side chain .

Acridine-9-carboxylic acid (CAS: 5336-90-3)

- Structure : Carboxylic acid group directly attached to the acridine core.

- Key differences : Smaller substituent (carboxylic acid vs. glycine), influencing solubility and target interactions .

9-Aminoacridine (CAS: 90-45-9) Structure: Simple amino group at the 9-position. Key differences: Lacks the glycine-derived carboxylate, resulting in altered DNA-binding kinetics and higher mutagenicity .

Physicochemical Properties

Glycine, N-9-acridinyl-

- Fluorescent labeling : Used as a reagent in biochemical assays due to its strong fluorescence .

- Limited toxicity data: No direct cytotoxicity studies reported, unlike other acridine-based therapeutics .

9-Aminoacridine

- DNA intercalation: Binds to DNA minor grooves, inducing frameshift mutations.

- Toxicity : LD₅₀ (mouse, intraperitoneal) = 24 mg/kg; mutagenic in Salmonella assays .

N-(3,5-Dimethoxyphenyl) Acridin-9-Amine

- Anticancer activity : Demonstrates cytotoxicity against leukemia cells (IC₅₀ < 10 µM) via topoisomerase inhibition .

Acridine-9-carboxylic acid

Key Research Findings and Limitations

- 9-Aminoacridine’s mutagenicity restricts clinical applications despite strong DNA-binding properties .

- N-(3,5-Dimethoxyphenyl) Acridin-9-Amine shows promise in oncology but requires optimization for reduced off-target effects .

Biological Activity

Glycine, N-9-acridinyl- is a compound that combines the amino acid glycine with an acridine moiety. This combination is of significant interest in medicinal chemistry due to the biological activities associated with acridine derivatives, particularly their potential as anticancer agents and their ability to intercalate into DNA. This article explores the biological activity of Glycine, N-9-acridinyl-, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The biological activity of Glycine, N-9-acridinyl- can be attributed to several mechanisms:

- DNA Intercalation : Acridine derivatives are known for their ability to intercalate into DNA, which can inhibit DNA transcription and replication. This mechanism is crucial for their anticancer properties as it leads to the disruption of cellular processes necessary for cancer cell proliferation .

- Inhibition of Topoisomerases : Studies indicate that acridine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .

- Antimicrobial Activity : Some studies suggest that acridine derivatives exhibit broad-spectrum antimicrobial activity, potentially making them useful in treating infections caused by resistant bacteria .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Glycine, N-9-acridinyl- and related acridine compounds:

Case Studies

- Anticancer Efficacy : A study synthesized a series of 9-acridinyl amino acid derivatives, including Glycine, N-9-acridinyl-, which were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis through multiple mechanisms such as inhibition of aerobic glycolysis and oxidative stress .

- DNA Binding Studies : Research utilizing spectroscopic techniques revealed that Glycine, N-9-acridinyl- displayed a binding constant indicative of moderate interaction with DNA. This property is essential for its potential use as a chemotherapeutic agent targeting rapidly dividing cells .

- Antimicrobial Activity : In vitro tests against clinical isolates demonstrated the compound's effectiveness in disrupting bacterial membranes, highlighting its potential role in combating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What is the established synthetic pathway for Glycine, N-9-acridinyl-, and how can researchers verify its purity post-synthesis?

- Methodological Answer : Glycine, N-9-acridinyl- derivatives, such as N-(9-Acridinyl)maleimide (NAM), are synthesized via dehydrative cyclization of 9-aminoacridine and maleic anhydride in polyphosphoric acid. Post-synthesis, purity can be confirmed using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) to detect unreacted precursors or byproducts. Fluorescence spectroscopy is also critical, as NAM itself exhibits negligible fluorescence until coupled with thiols, serving as an indirect purity indicator .

Q. How does Glycine, N-9-acridinyl- function as a fluorometric reagent for thiol compounds, and what are its detection limits?

- Methodological Answer : The acridinyl moiety in Glycine, N-9-acridinyl- derivatives reacts selectively with thiol groups (e.g., cysteine, glutathione) to form fluorescent adducts. Detection limits depend on fluorometer sensitivity and reaction conditions (pH 7–8, ambient temperature). For example, NAM-thiol adducts exhibit excitation/emission maxima at 360/450 nm, with detection limits reported as low as 0.1 µM in controlled assays. Calibration curves using known thiol concentrations are essential for quantification .

Q. What analytical techniques are recommended for characterizing Glycine, N-9-acridinyl- and its reaction products?

- Methodological Answer :

- Chromatography : Ultra-performance liquid chromatography (UPLC) with UV-Vis or fluorescence detection separates reaction products.

- Spectroscopy : Nuclear magnetic resonance (NMR) confirms structural integrity, while fluorescence spectroscopy quantifies adduct formation.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns to validate product identity .

Advanced Research Questions

Q. How can researchers design experiments to address potential cross-reactivity of Glycine, N-9-acridinyl- with non-thiol nucleophiles?

- Methodological Answer : To test specificity, include control reactions with amino groups (e.g., lysine), hydroxyl groups (e.g., serine), or other nucleophiles (e.g., imidazole). Use competitive binding assays and monitor fluorescence signals. Statistical validation (e.g., ANOVA) of signal differences between thiol and non-thiol groups ensures specificity. Reference the NIH guidelines for experimental rigor and reproducibility .

Q. How should researchers resolve contradictions in fluorescence intensity data when using Glycine, N-9-acridinyl- in complex biological matrices?

- Methodological Answer : Variability may arise from matrix effects (e.g., protein binding, pH shifts). Mitigation strategies include:

- Sample Pre-treatment : Deproteinization via ultrafiltration or acid precipitation.

- Standard Addition Method : Spiking samples with known thiol concentrations to account for matrix interference.

- Internal Standards : Using deuterated thiol analogs to normalize fluorescence readings.

Document all steps to align with the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What factors influence the reaction kinetics of Glycine, N-9-acridinyl- with thiols, and how can they be optimized?

- Methodological Answer : Key factors include:

- pH : Optimal reactivity occurs in slightly alkaline conditions (pH 7.5–8.5).

- Temperature : Reaction rates increase at 25–37°C but may degrade the acridinyl moiety at higher temperatures.

- Reaction Time : Time-course experiments (e.g., 0–60 minutes) determine equilibrium points.

Use Michaelis-Menten kinetics models to quantify reaction efficiency and compare across conditions .

Q. What are the stability considerations for storing Glycine, N-9-acridinyl- derivatives, and how do degradation products affect experimental outcomes?

- Methodological Answer : Store lyophilized compounds in airtight, light-protected containers at –20°C to prevent hydrolysis or oxidation. For liquid formulations, use inert atmospheres (e.g., argon). Monitor degradation via periodic HPLC analysis; oxidized byproducts (e.g., sulfonic acids) can quench fluorescence and must be excluded during data interpretation .

Q. How can Glycine, N-9-acridinyl- be integrated into metabolomic or proteomic workflows to study thiol-mediated pathways?

- Methodological Answer :

- Metabolomics : Couple with LC-MS/MS to profile low-molecular-weight thiols (e.g., glutathione redox status).

- Proteomics : Use as a fluorescent tag for cysteine residues in protein structure-function studies.

Validate workflows using spike-recovery experiments in biological replicates to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.